

Executive Summary: The Spectral Fingerprint of Chlorinated Sulfonates

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Compound of Interest

Compound Name: *2,5-Dichlorosulfanilic Acid Sodium*

Salt

CAS No.: 41295-98-1

Cat. No.: B1593044

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In the precision chemistry of azo dye synthesis and pharmaceutical intermediates, **2,5-Dichlorosulfanilic acid sodium salt** (CAS 41295-98-1; Acid form CAS 88-50-6) occupies a critical niche. Unlike its parent compound, sulfanilic acid, the introduction of chlorine atoms at the 2- and 5-positions significantly alters its electronic landscape, resulting in distinct solvatochromic shifts and solubility profiles.

This guide provides an authoritative technical comparison of the UV-Vis absorption characteristics of **2,5-Dichlorosulfanilic acid sodium salt** against its non-chlorinated and non-sulfonated analogs. We establish the primary absorption maximum (

) at 285 nm in aqueous media, a value critical for purity assessment and reaction monitoring in polyaniline doping and pigment manufacturing.

Technical Deep Dive: UV-Vis Spectral Characteristics

The ultraviolet absorption spectrum of aromatic sulfonic acids is governed by the

transitions of the benzene ring. The presence of auxochromes (amino group) and substituents (chlorine, sulfonic acid) modifies these transitions through mesomeric and inductive effects.

Comparative Spectral Data

The following table contrasts the target molecule with its primary "alternatives"—the parent structure (Sulfanilic Acid) and the non-sulfonated chromophore (2,5-Dichloroaniline).

Compound	Structure	(Aqueous/Polar)	Electronic Effect of Substituents
2,5-Dichlorosulfanilic Acid (Na Salt)	4-NH , 2,5-Cl , 1-SO Na	285 nm	Bathochromic Shift: The -Cl atoms (electron-withdrawing induction, donating resonance) lower the energy gap of the transition compared to the parent acid.
Sulfanilic Acid	4-NH , 1-SO H	249 nm (primary) 290 nm (secondary, weak)	Baseline benzenoid absorption. The sulfonic group causes a slight red shift from aniline (230 nm).
2,5-Dichloroaniline	4-NH , 2,5-Cl	~295–305 nm	Lacks the electron-withdrawing -SO H group. The -Cl atoms cause a significant red shift compared to aniline.

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Key Insight: The 285 nm peak of 2,5-Dichlorosulfanilic acid represents a "compromise" between the bathochromic push of the chlorines and the hypsochromic (blue-shift) pull of the electron-withdrawing sulfonate group relative to the dichloroaniline.

Mechanism of Absorbance

- Chromophore: The trisubstituted benzene ring.
- Auxochromes: The amino group (-NH₂) acts as a strong electron donor (+M effect), while the chlorines provide a weak donor effect (+M) but strong withdrawal (-I).
- pH Sensitivity: In acidic media (pH < 2), the amino group protonates (-NH₃⁺), destroying the conjugation with the ring and causing the absorption band to collapse or shift significantly to the blue (hypsochromic shift), rendering the molecule nearly transparent in the near-UV region. Therefore, analysis must be performed in neutral or slightly alkaline buffer.

Experimental Protocol: High-Fidelity UV-Vis

Analysis

To ensure reproducibility and valid comparisons, the following protocol controls for pH and concentration effects, which are common sources of error in analyzing aminobenzenesulfonic acids.

Materials & Reagents

- Analyte: **2,5-Dichlorosulfanilic acid sodium salt** (Purity >98%).^[1]
- Solvent: Phosphate Buffer (pH 7.4, 50 mM) or HPLC-grade Water (if salt form is fully neutralized).
- Blank: Matched solvent blank.
- Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

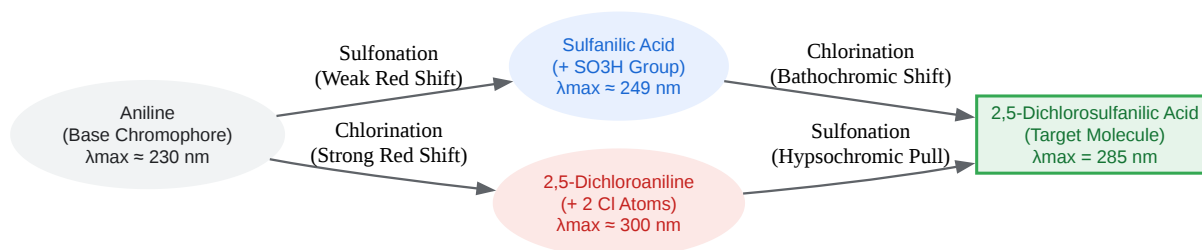
Step-by-Step Workflow

- Stock Preparation (1 mM):

- Weigh 26.6 mg of **2,5-Dichlorosulfanilic acid sodium salt** (MW \approx 266.07 g/mol).
- Dissolve in 100 mL of Phosphate Buffer (pH 7.4) in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
- Dilution Series:
 - Prepare working standards at 10, 20, 40, and 50 M.
 - Why? To verify Beer-Lambert Law linearity (). Non-linearity suggests aggregation or impurities.
- Baseline Correction:
 - Fill two quartz cuvettes (1 cm path length) with the buffer blank.
 - Run a baseline correction from 200 nm to 400 nm.
- Measurement:
 - Replace the sample cuvette with the 20 M working standard.
 - Scan from 200 nm to 400 nm at a medium scan speed (approx. 200 nm/min).
- Data Analysis:
 - Identify (Expect \sim 285 nm).
 - Calculate Molar Absorptivity () using .

Structural & Pathway Visualization

The following diagram illustrates the structural relationship and the electronic influences affecting the UV spectra of these derivatives.



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Figure 1: Substituent effects on the UV-Vis absorption maxima of aniline derivatives. The target molecule represents a spectral intermediate between the sulfonated parent and the chlorinated analog.

Comparison Guide: Suitability for Applications

Researchers choosing between these derivatives for dye synthesis or analytical standards should consider the following performance metrics:

Feature	2,5-Dichlorosulfanilic Acid (Na Salt)	Sulfanilic Acid
UV Detection Limit	High Sensitivity: Distinct peak at 285 nm allows detection in complex mixtures (e.g., wastewater).	Moderate: 249 nm peak often overlaps with other benzene derivatives.
Solubility (pH 7)	High: Sodium salt form is highly water-soluble (>50 g/L).	Moderate: Zwitterionic character limits solubility; often requires alkali.
Stability	High: Resistant to oxidative degradation; stable in ambient light.	Moderate: Susceptible to oxidation over time (browning).
Primary Use Case	Synthesis of Pigment Yellow 10; Polyaniline dopant.	General azo dye synthesis (Orange II); Calibration standard.

References

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- Sulfanilic Acid Spectral Data.
values for the parent compound (249 nm). URL:[[Link](#)]

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Sources

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